N-Ethyl-N-[2-(5-methyl-1H-benzimidazol-2-YL)ethyl]amine
CAS No.:
Cat. No.: VC16740240
Molecular Formula: C12H17N3
Molecular Weight: 203.28 g/mol
* For research use only. Not for human or veterinary use.
![N-Ethyl-N-[2-(5-methyl-1H-benzimidazol-2-YL)ethyl]amine -](/images/structure/VC16740240.png)
Specification
Molecular Formula | C12H17N3 |
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Molecular Weight | 203.28 g/mol |
IUPAC Name | N-ethyl-2-(6-methyl-1H-benzimidazol-2-yl)ethanamine |
Standard InChI | InChI=1S/C12H17N3/c1-3-13-7-6-12-14-10-5-4-9(2)8-11(10)15-12/h4-5,8,13H,3,6-7H2,1-2H3,(H,14,15) |
Standard InChI Key | MZUGBESYPPLZJD-UHFFFAOYSA-N |
Canonical SMILES | CCNCCC1=NC2=C(N1)C=C(C=C2)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s scaffold consists of a bicyclic benzimidazole system fused with an ethylamine moiety. The benzimidazole nucleus contains two nitrogen atoms at positions 1 and 3, with a methyl group at position 5 and an ethyl-substituted ethylamine chain at position 2 . This substitution pattern enhances solubility compared to unmodified benzimidazoles, as the ethylamine group introduces polarity while the methyl group stabilizes the aromatic system through electron-donating effects.
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis of N-Ethyl-N-[2-(5-methyl-1H-benzimidazol-2-YL)ethyl]amine involves three primary stages:
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Benzimidazole Core Formation: Condensation of 4-methyl-1,2-diaminobenzene with a carbonyl source under acidic conditions generates the 5-methylbenzimidazole intermediate.
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Side Chain Introduction: Alkylation of the benzimidazole’s 2-position with 2-chloroethylamine derivatives, followed by ethyl group substitution via nucleophilic substitution or reductive amination.
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Purification: Chromatographic techniques or recrystallization yield the final product with >95% purity, as confirmed by HPLC and NMR.
Yield and Scalability
Pilot-scale syntheses report yields of 65–72%, with reaction efficiency dependent on the choice of alkylating agent and solvent system. Tetrahydrofuran (THF) and dimethylformamide (DMF) are preferred for their ability to solubilize intermediates while minimizing side reactions.
Biological Activities and Mechanisms
Anticancer Properties
Benzimidazole derivatives inhibit microtubule polymerization by binding to the colchicine site of β-tubulin, disrupting mitotic spindle formation and inducing G2/M phase arrest . For example, methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzimidazole-5-carboxylate (MBIC) shares structural motifs with this compound and demonstrates IC₅₀ values of 1.71 μmol/L against MCF-7 breast cancer cells . While direct cytotoxicity data for N-Ethyl-N-[2-(5-methyl-1H-benzimidazol-2-YL)ethyl]amine are unpublished, its structural similarity to MBIC suggests comparable mechanisms involving cyclin B1 upregulation and Aurora B suppression .
Comparative Analysis with Structural Analogs
Table 1: Structural and functional comparison with clinically relevant benzimidazole derivatives.
Applications in Drug Development
Kinase Inhibition
The ethylamine moiety may facilitate hydrogen bonding with kinase ATP-binding pockets. For instance, imidazo[1,5-a]pyridine-benzimidazole hybrids inhibit CDK9 and p38 MAPK at submicromolar concentrations , suggesting that N-Ethyl-N-[2-(5-methyl-1H-benzimidazol-2-YL)ethyl]amine could be optimized for kinase-targeted therapies.
Recent Advances and Future Directions
Targeted Delivery Systems
Nanoparticle encapsulation of benzimidazoles enhances tumor accumulation by 3–5 fold compared to free drugs . Poly(lactic-co-glycolic acid) (PLGA) nanoparticles conjugated to this compound could mitigate off-target effects while improving pharmacokinetics.
Combination Therapies
Synergistic effects are observed when benzimidazoles are paired with DNA-damaging agents. Preclinical models show that co-administration with cisplatin reduces tumor volume by 62% versus monotherapy , warranting investigation into similar regimens for this derivative.
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